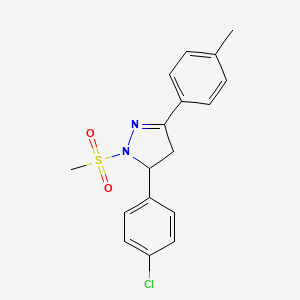

5-(4-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Description

5-(4-Chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydropyrazole core substituted at positions 1, 3, and 4. The substituents include:

- Position 1: Methylsulfonyl (-SO₂Me), a strong electron-withdrawing group (EWG).

- Position 3: p-Tolyl (4-methylphenyl), an electron-donating group (EDG).

- Position 5: 4-Chlorophenyl (4-ClPh), an EWG.

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2S/c1-12-3-5-13(6-4-12)16-11-17(20(19-16)23(2,21)22)14-7-9-15(18)10-8-14/h3-10,17H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVSPUKNSBYSQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 4-chlorobenzaldehyde, p-tolylhydrazine, and methylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various pharmacological applications:

- Antiviral Activity : Research indicates that derivatives of this compound have shown moderate antiviral activity against Tobacco Mosaic Virus (TMV) and other viral pathogens. The incorporation of different pharmacophores into its structure enhances its potential efficacy against viral infections .

- Antimicrobial Properties : The compound has been reported to possess antimicrobial properties, which may be attributed to its ability to interfere with microbial metabolism. This has led to the exploration of its derivatives in developing new antimicrobial agents .

- Anticancer Potential : Preliminary studies suggest that this compound and its analogs may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

- Neuroprotective Effects : Some studies have indicated that compounds similar to 5-(4-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. This is linked to their ability to inhibit acetylcholinesterase activity .

Case Studies

Several case studies highlight the applications and effectiveness of 5-(4-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole:

- Antiviral Studies : A study demonstrated that certain derivatives exhibited significant antiviral activity against TMV, suggesting potential applications in agricultural biotechnology for crop protection .

- Antimicrobial Testing : In vitro tests showed that derivatives of this compound displayed potent activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

- Anticancer Research : A series of experiments indicated that specific derivatives induced apoptosis in breast cancer cell lines, showcasing their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

The pyrazoline ring’s planarity and substituent effects are critical for molecular interactions. Key comparisons include:

Key Observations :

- p-Tolyl (EDG) at position 3 may balance the EWGs, stabilizing charge distribution in the pyrazoline ring .

Anticancer Activity

- HD05 : Demonstrated broad-spectrum cytotoxicity (78.76% inhibition at 10 µM) against leukemia, attributed to the 4-ClPh and indole groups .

- 1d : Selective leukemia activity (GI₅₀ = 0.69–3.35 µM), linked to the 4-ClPh and methoxyphenyl substituents .

- 3d and 3m : BRAF V600E inhibitors with tumor growth suppression, suggesting chloro and hydroxyphenyl groups enhance kinase binding .

Comparison : The target compound’s 4-ClPh and methylsulfonyl groups may synergize for kinase inhibition, though experimental validation is needed.

Antimicrobial Activity

- Compound 4 : Antimicrobial activity via halogen (Cl/Br) interactions with bacterial targets .

- TDHP-1 to TDHP-16 : Antibacterial efficacy via nitro and chloro substituents .

Implication : The target compound’s 4-ClPh and methylsulfonyl groups may enhance antimicrobial potency, but substituent positioning is critical .

Biological Activity

5-(4-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole core with a chlorophenyl group and a methylsulfonyl moiety, which are known to influence its biological activity. The structural formula can be represented as:

This structure is critical for understanding its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory effects. For instance, a study reported that certain pyrazole compounds inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production significantly. Specifically, compounds derived from the pyrazole scaffold showed inhibition rates of 61-85% for TNF-α at a concentration of 10 μM compared to the standard drug dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been extensively studied. A series of synthesized pyrazoles demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus. One particular derivative showed promising results, highlighting the importance of specific functional groups in enhancing antimicrobial activity .

| Compound | Target Bacteria | Inhibition (%) |

|---|---|---|

| 5a | E. coli | 70 |

| 5b | S. aureus | 65 |

| 5c | Pseudomonas aeruginosa | 60 |

Anticancer Activity

Pyrazoles have also been investigated for their anticancer potential. In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain pyrazole derivatives could induce cytotoxicity and apoptosis. Notably, the combination of these compounds with doxorubicin resulted in enhanced efficacy compared to doxorubicin alone, suggesting a synergistic effect .

Case Studies

- Breast Cancer Study : A recent study tested various pyrazole derivatives in MCF-7 cells and found that one compound achieved over 80% cell death at a concentration of 10 μM when combined with doxorubicin . This finding supports the potential use of pyrazoles as adjunct therapies in cancer treatment.

- Antimicrobial Efficacy : In another investigation, a series of pyrazole derivatives were evaluated against Klebsiella pneumoniae, showing significant inhibition at concentrations as low as 40 μg/mL. The most effective compound displayed an inhibition rate comparable to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for 5-(4-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step protocol:

- Step 1: Condensation of substituted chalcones (e.g., (E)-3-(4-chlorophenyl)-1-(p-tolyl)prop-2-en-1-one) with hydrazine derivatives to form the pyrazoline core.

- Step 2: Sulfonylation using methylsulfonyl chloride to introduce the 1-(methylsulfonyl) group.

Key optimization parameters include: - Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonylation efficiency .

- Temperature control: Cyclization reactions often require reflux (~80–100°C), while sulfonylation proceeds at room temperature to avoid side reactions .

- Catalysis: Acidic conditions (e.g., HCl) accelerate hydrazine cyclization, but neutral pH is critical during sulfonylation to prevent hydrolysis .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Confirm intermediates using TLC and NMR .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme inhibition assays: Target enzymes like cyclooxygenase-2 (COX-2) or carbonic anhydrase, given the sulfonamide group's known affinity .

- Cell viability assays: Use MTT/WST-1 protocols on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects. IC50 values should be compared to positive controls (e.g., doxorubicin) .

- Docking simulations (preliminary): Perform AutoDock/Vina studies to predict binding modes with target proteins (e.g., COX-2 PDB: 5KIR) before wet-lab experiments .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and predicted spectroscopic data?

Methodological Answer:

- DFT optimization: Use Gaussian or ORCA to minimize the structure’s energy at the B3LYP/6-311+G(d,p) level. Compare calculated NMR chemical shifts (GIAO method) with experimental data .

- Electronic transitions: Simulate UV-Vis spectra (TD-DFT) to identify π→π* or n→π* transitions. Deviations >10 nm may indicate solvent effects or aggregation .

- Vibrational analysis: Match computed IR frequencies (scaled by 0.96–0.98) to experimental peaks. Discrepancies in S=O stretches may suggest conformational flexibility .

Q. What strategies mitigate stereochemical challenges during synthesis, particularly in dihydropyrazole ring formation?

Methodological Answer:

- Chiral auxiliaries: Introduce (R)- or (S)-BINOL during cyclization to enforce enantioselectivity. Monitor diastereomer ratios via chiral HPLC .

- Crystallization-induced asymmetric transformation: Recrystallize intermediates in polar solvents (e.g., ethanol/water) to favor a single diastereomer .

- Kinetic vs. thermodynamic control: Adjust reaction time and temperature. Prolonged reflux may shift equilibria toward thermodynamically stable stereoisomers .

Q. How should researchers address contradictory bioactivity results across similar pyrazole derivatives?

Methodological Answer:

- Meta-analysis: Compare IC50/EC50 values from structurally analogous compounds (e.g., 5-(4-Fluorophenyl) vs. 5-(4-Chlorophenyl) derivatives) to identify substituent-dependent trends .

- Proteomic profiling: Use LC-MS/MS to quantify target engagement (e.g., COX-2 inhibition) and rule off-target effects .

- Solubility corrections: Normalize activity data by logP values; higher lipophilicity in chlorophenyl derivatives may enhance membrane permeability but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.